molecular formula C13H9NO3 B6165803 5-(3-formylphenyl)pyridine-3-carboxylic acid CAS No. 566198-34-3

5-(3-formylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6165803
CAS No.: 566198-34-3
M. Wt: 227.2
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Description

5-(3-formylphenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a formyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

5-(3-formylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium for Suzuki-Miyaura coupling.

Major Products

    Oxidation: 5-(3-carboxyphenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3-hydroxymethylphenyl)pyridine-3-carboxylic acid.

Scientific Research Applications

5-(3-formylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-formylphenyl)pyridine-3-carboxylic acid in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and carboxylic acid groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(3-carboxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    5-(3-hydroxymethylphenyl)pyridine-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

5-(3-formylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

566198-34-3

Molecular Formula

C13H9NO3

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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